![molecular formula C23H29N3O3S2 B2458297 (E)-4-(N,N-diisobutylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 476320-21-5](/img/structure/B2458297.png)
(E)-4-(N,N-diisobutylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(N,N-diisobutylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H29N3O3S2 and its molecular weight is 459.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-4-(N,N-diisobutylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H24N2O2S
- Molecular Weight : 348.47 g/mol
This compound features a benzamide backbone with a sulfamoyl group and a substituted benzo[d]thiazole moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole ring and subsequent introduction of the sulfamoyl group. The synthesis pathway can be summarized as follows:
- Formation of Benzothiazole : Reaction of 3-methylbenzothiazole with appropriate reagents to form the desired intermediate.
- Sulfamoylation : Introduction of the N,N-diisobutylsulfamoyl group to the intermediate.
- Final Coupling : Coupling with the benzamide component to yield the final product.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing benzothiazole derivatives have shown promising results in inhibiting cell growth in human lung cancer cell lines such as A549 and HCC827 .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7c | A549 | 6.26 ± 0.33 | EGFR inhibition |
7d | HCC827 | 6.48 ± 0.11 | Cell cycle arrest |
10c | NCI-H358 | 20.46 ± 8.63 | Apoptosis induction |
The mechanism by which this compound exerts its antiproliferative effects is primarily through inhibition of key signaling pathways involved in cell proliferation and survival, particularly the epidermal growth factor receptor (EGFR) pathway . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group enhances its interaction with bacterial enzymes, potentially disrupting their function .
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | < 10 |
Escherichia coli | < 20 |
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of synthesized benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial effectiveness of related compounds against clinical isolates of Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibacterial agents .
特性
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2/c1-16(2)14-26(15-17(3)4)31(28,29)19-12-10-18(11-13-19)22(27)24-23-25(5)20-8-6-7-9-21(20)30-23/h6-13,16-17H,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILPROYTYPVCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。